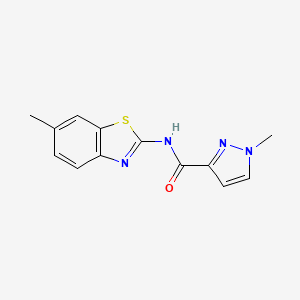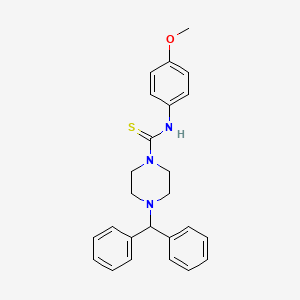![molecular formula C12H10BrN5O4S B14929078 4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929078.png)
4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, along with a thiourea moiety linked to a nitrophenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination and methylation to introduce the bromine and methyl substituents.
Coupling with Thiourea: The brominated pyrazole is then reacted with thiourea under basic conditions to form the thiourea linkage.
Attachment of the Nitrophenol Group: The final step involves the coupling of the thiourea derivative with 2-hydroxy-4-nitrophenol, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new bioactive molecules.
Mecanismo De Acción
The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with active site residues, while the nitrophenol group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog that lacks the thiourea and nitrophenol groups.
N-(4-Bromo-1H-pyrazol-3-yl)thiourea: Similar but lacks the nitrophenol group.
N-(2-Hydroxy-4-nitrophenyl)thiourea: Similar but lacks the pyrazole ring.
Uniqueness
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA is unique due to its combination of a brominated pyrazole ring, a thiourea linkage, and a nitrophenol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H10BrN5O4S |
|---|---|
Peso molecular |
400.21 g/mol |
Nombre IUPAC |
4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrN5O4S/c1-17-5-7(13)10(16-17)11(20)15-12(23)14-8-3-2-6(18(21)22)4-9(8)19/h2-5,19H,1H3,(H2,14,15,20,23) |
Clave InChI |
MBNRRVSEKPNACI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14929025.png)
![ethyl 3-{[4-(diethylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14929031.png)
![[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B14929034.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929036.png)
![(2E)-4-{(4-methoxybenzyl)[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14929044.png)
![methyl 7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B14929049.png)
![2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929056.png)


![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B14929065.png)
![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea](/img/structure/B14929068.png)
![2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14929070.png)
![1-(2-bromobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14929079.png)
![2-(4-bromo-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14929083.png)
